molecular formula C30H36O12 B1160345 Tectoroside CAS No. 124960-89-0

Tectoroside

Cat. No.: B1160345
CAS No.: 124960-89-0
M. Wt: 588.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tectoroside is primarily obtained through extraction and isolation from plants. The common methods involve solvent extraction followed by chromatographic separation to achieve high purity

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. Techniques such as solvent extraction, followed by purification using chromatographic methods, are employed to obtain this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Tectoroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.

Mechanism of Action

Comparison with Similar Compounds

Tectoroside is unique among sesquiterpene glycosides due to its specific structure and biological activities. Similar compounds include:

    Crepiside E: Another sesquiterpene glycoside isolated from Crepis species.

    Ixeriside: A compound with similar anti-inflammatory properties.

    Lapsanaside: Known for its antioxidant activity.

Compared to these compounds, this compound stands out for its potent anti-inflammatory effects and its ability to protect against ultraviolet B-induced skin damage .

Biological Activity

Tectoroside is a naturally occurring glycoside primarily found in various plants, including Belamcanda chinensis (also known as Iris tectorum). It has garnered attention for its diverse biological activities, especially in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and providing relevant data tables.

Chemical Structure and Properties

This compound is characterized by its glycosidic structure, which contributes to its biological activities. The compound consists of a sugar moiety linked to an aglycone, which is responsible for its pharmacological effects. The general formula for this compound can be represented as:

C21H24O10C_{21}H_{24}O_{10}

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in vitro. This suggests potential therapeutic applications in inflammatory diseases.

3. Anticancer Properties

This compound has demonstrated anticancer effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). In vitro studies reveal that this compound induces apoptosis and inhibits cell proliferation through various pathways, including the modulation of cell cycle regulators.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-725Induction of apoptosis via caspase activation
HepG230Inhibition of cell cycle progression

Case Studies

Case Study 1: this compound in Breast Cancer Treatment

A study conducted on MCF-7 cells investigated the effects of this compound on cell viability and apoptosis. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM. Mechanistic studies revealed that this compound activates caspase-3 and caspase-9, leading to programmed cell death.

Case Study 2: Anti-Inflammatory Effects in Animal Models

In vivo experiments using animal models of inflammation demonstrated that this compound significantly reduced edema and inflammatory markers when administered at doses of 10 mg/kg. The compound effectively inhibited the expression of COX-2 and interleukin-6 (IL-6), supporting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption with a bioavailability that varies depending on the route of administration. Studies suggest that oral administration leads to significant systemic exposure, making it a viable candidate for therapeutic applications.

Properties

IUPAC Name

[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPANYZARJSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tectoroside and where has it been found?

A1: this compound is a naturally occurring compound found in the Crepis crocea plant []. Its structure is characterized as a glucoside of tectorigenin. While this abstract focuses on its isolation from Crepis crocea, this compound has been previously identified in other plant species.

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